2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose
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Description
2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as 2-Nitrophenyl-N-acetyl-beta-D-glucosaminide, is a C-nitro compound and a N-acetyl-beta-D-glucosaminide . It has a role as a chromogenic compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions . This affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides . A mechanism is proposed for this transformation .Molecular Structure Analysis
The molecular formula of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C14H18N2O8 . Its molecular weight is 342.30 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides . A mechanism is proposed for this transformation .Scientific Research Applications
Synthesis and Structural Analysis
2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose has been extensively studied in the context of carbohydrate chemistry, particularly in synthesizing disaccharide derivatives and analyzing their structures. Matta et al. (1984) explored the synthesis of various disaccharide derivatives involving 2-acetamido-2-deoxy-6-O-β-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-β-D-galactopyranosyl-α-D-galactopyranoside. Their research provided valuable insights into the structural properties of these compounds (Matta, Rana, & Abbas, 1984).
Enzyme Inhibition Studies
The compound has also been used in enzyme inhibition studies. Bedi et al. (1978) conducted research on p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-D-galactopyranoside and its analogs as inhibitors of 2-acetamido-2-deoxy-β-D-glucosidase. Their work contributed to the understanding of enzymatic processes and potential therapeutic applications (Bedi, Shah, & Bahl, 1978).
Chromogenic Substrate in Enzymatic Reactions
Umemoto et al. (1978) highlighted the use of synthetic glycosides, including p-nitrophenyl- and o-nitrophenyl-2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha- D-galactopyranosides, as effective chromogenic substrates for endo-alpha-N-acetyl-D-galactosaminidase. This application is significant in biochemistry for screening and purification processes (Umemoto, Matta, Barlow, & Bhavanandan, 1978).
Affinity Chromatography and Ligand Synthesis
In the context of affinity chromatography, Jones et al. (1974) synthesized p-aminophenyl 2-acetamido-2-deoxy-1-thio-β-D-glucopyranoside and -galactopyranoside, which have implications for purifying specific enzymes, illustrating the compound's role in bioseparation techniques (Jones, Shah, Kosman, & Bahl, 1974).
Immunological Studies
Research has also extended to immunological applications. Ekborg et al. (1982) synthesized disaccharides for preparing immunogens bearing immunodeterminants found on glycoproteins, demonstrating the compound's role in immunology research (Ekborg, Sone, & Glaudemans, 1982).
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMQUEGJJUADKD-RKQHYHRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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